3,3-Dichloro-2-fluorooxolane
Description
3,3-Dichloro-2-fluorooxolane is a halogenated oxolane (tetrahydrofuran derivative) featuring two chlorine atoms at the 3-position and a fluorine atom at the 2-position of the five-membered ring. These compounds are typically used as intermediates in organic synthesis, electrolytes in lithium-ion batteries, or functionalized building blocks for pharmaceuticals and agrochemicals due to their electron-withdrawing halogen substituents, which enhance stability and reactivity .
Properties
CAS No. |
109776-93-4 |
|---|---|
Molecular Formula |
C4H5Cl2FO |
Molecular Weight |
158.98 g/mol |
IUPAC Name |
3,3-dichloro-2-fluorooxolane |
InChI |
InChI=1S/C4H5Cl2FO/c5-4(6)1-2-8-3(4)7/h3H,1-2H2 |
InChI Key |
SUSSAXNSBRLZAD-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)F |
Canonical SMILES |
C1COC(C1(Cl)Cl)F |
Synonyms |
Furan, 3,3-dichloro-2-fluorotetrahydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physical properties of 3,3-Dichloro-2-fluorooxolane and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Physical State | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| This compound | C₄H₅Cl₂FO | 169.00 (calc.) | Not reported | 2-F, 3,3-Cl₂ | Not available |
| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | C₁₂H₁₄ClFO₂ | 244.69 | Liquid | 4-F-phenyl, 3-Cl-propyl | 3308-94-9 |
| 4-Fluoro-1,3-dioxolan-2-one | C₃H₃FO₃ | 114.05 | Yellow liquid | 4-F, cyclic carbonate | 114435-02-8 |
| 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane | C₉H₇BrClFO₂ | 281.51 | Solid/Liquid? | Br, Cl, F on phenyl ring | 2643367-91-1 |
Key Observations :
- Halogen Diversity : The number and position of halogens significantly influence molecular weight and polarity. Bromine in the phenyl-substituted dioxolane (281.51 g/mol) increases molecular weight compared to chlorine/fluorine analogs .
- Functional Groups : Cyclic carbonates (e.g., 4-Fluoro-1,3-dioxolan-2-one) exhibit distinct reactivity due to the carbonate group, enabling use as battery electrolytes .
Reactivity and Stability
- Electrophilic Reactivity : Chlorine and fluorine substituents enhance electrophilicity at adjacent positions. For example, 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane may undergo nucleophilic substitution at the chloropropyl group, similar to intermediates reported by Zhang et al. for halogenated benzoic acids .
- Thermal Stability : Fluorinated dioxolanes (e.g., 4-Fluoro-1,3-dioxolan-2-one) are stable under battery operating conditions, suggesting this compound could exhibit comparable stability in high-energy applications .
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